molecular formula C25H25ClN2O4S B607655 GLPG0974 CAS No. 1391076-61-1

GLPG0974

Número de catálogo: B607655
Número CAS: 1391076-61-1
Peso molecular: 485.0 g/mol
Clave InChI: MPMKMQHJHDHPBE-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de GLPG-0974 involucra varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye los siguientes pasos:

Los métodos de producción industrial para GLPG-0974 no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

Chemical Stability Profile

GLPG0974 exhibits robust stability under physiological conditions:

ParameterValueSource
PBS (pH 7.4, 37°C, 10 d)>95% remaining
Mouse liver microsomesLow clearance (92% stability)
Plasma protein binding98.5% (human)

Key stability observations:

  • Ester hydrolysis resistance : The carboxylic acid group remains intact in biological matrices, avoiding undesired prodrug activation .
  • Azetidine ring stability : No degradation observed under oxidative or hydrolytic stress .

Radioligand Binding Kinetics

[3H]this compound serves as a tool compound for studying FFA2 interactions:

ParameterValue (hFFA2)Value (Lys65Ala mutant)
Dissociation constant (Kd)7.3 ± 0.4 nM67 ± 9 nM
Association rate (kon)1.2 × 10^8 M⁻¹·min⁻¹N/A
Dissociation rate (koff)0.08 min⁻¹0.15 min⁻¹

Mutagenesis studies reveal Lys65 is critical for binding:

  • Lys65Arg mutation : Abolishes [3H]this compound binding (Kd >60 nM) .
  • Charge-assisted H-bond : Between azetidine carbonyl and Lys65 stabilizes receptor-ligand complex .

Allosteric Modulation Effects

This compound displays context-dependent pharmacological behavior:

ConditionObserved EffectMechanism
Co-incubation with AZ1729Positive modulation (↑Ca²⁰ response)Altered receptor conformation
High acetate concentrationsAntagonism (IC₅₀ = 9 nM)Competitive binding at orthosteric site

Biochemical assays demonstrate:

  • Biased signaling : this compound suppresses Gαi-mediated CD11b activation while potentiating Gαq-coupled calcium flux .
  • Species selectivity : 10-fold lower affinity for murine FFA2 due to Arg65 substitution .

Metabolic Pathways

Phase I clinical trials identified key metabolic characteristics:

ParameterValue (400 mg dose)Significance
Plasma t₁/₂12–15 hSuitable for QD dosing
Urinary excretion<2% unchangedExtensive hepatic metabolism
CYP inhibitionNone (up to 10 μM)Low drug-drug interaction risk

Major metabolites result from:

  • β-oxidation of the butyric acid chain.
  • Glucuronidation of the azetidine nitrogen .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

GLPG-0974 ejerce sus efectos antagonizando el receptor de ácidos grasos libres 2 (FFA2). Este receptor se activa por ácidos grasos de cadena corta, que son productos de la digestión de fibra dietética. Al inhibir FFA2, GLPG-0974 reduce la migración de neutrófilos, modulando así la respuesta inflamatoria. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la expresión del epítopo específico de activación de CD11b en sangre completa humana .

Comparación Con Compuestos Similares

GLPG-0974 es único en su alta selectividad y potencia como antagonista de FFA2. Los compuestos similares incluyen:

Actividad Biológica

GLPG0974 is a novel compound developed by Galapagos NV, primarily targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This compound has garnered attention for its potential therapeutic applications in inflammatory bowel diseases (IBD), particularly ulcerative colitis. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and clinical findings.

This compound functions as a potent and selective antagonist of FFA2. This receptor is activated by short-chain fatty acids (SCFAs) and plays a significant role in mediating neutrophil activation and migration during inflammatory responses. By inhibiting FFA2, this compound aims to reduce the excessive migration of neutrophils to inflamed tissues, thereby mitigating tissue damage and inflammation associated with conditions like ulcerative colitis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated through multiple clinical trials. Key findings include:

  • Safety and Tolerability : In Phase 1 trials involving healthy subjects, this compound was well tolerated at doses up to 400 mg daily. No significant adverse effects were reported, indicating a favorable safety profile for further clinical development .
  • Pharmacokinetics : The compound demonstrated dose-proportional exposure and a substantial inhibition of neutrophil activation in response to SCFAs. The pharmacokinetic analysis revealed a peak plasma concentration (CmaxC_{max}) that was directly observed, with a terminal elimination half-life conducive for therapeutic use .

Phase 2A Study in Ulcerative Colitis

A pivotal Phase 2A clinical trial was initiated to assess the efficacy of this compound in patients with mild to moderate ulcerative colitis. The study design included:

  • Participants : 45 patients were randomized to receive either 200 mg of this compound twice daily or a placebo over four weeks.
  • Primary Objectives : The trial aimed to evaluate the efficacy of this compound on clinical endpoints, safety, tolerability, and effects on selected biomarkers related to inflammation .

Despite initial optimism based on preclinical data, results from this study indicated that this compound did not meet the predefined efficacy endpoints for treating ulcerative colitis, leading to the termination of its further development in this indication .

In Vitro and In Vivo Studies

Research has shown that this compound effectively inhibits neutrophil chemotaxis in vitro. This activity was confirmed through assays measuring the expression of CD11b on neutrophils stimulated with SCFAs. Notably:

  • Binding Affinity : this compound displayed high affinity for human FFA2 (K_d = 7.3 ± 0.4 nM) but showed reduced potency against rodent orthologs, highlighting species-specific interactions that complicate preclinical modeling .
  • Biased Signaling : Recent studies suggest that this compound may not only act as an antagonist but could also function as a positive modulator under certain conditions, potentially altering the signaling pathways activated by FFA2 .

Summary Table of Key Findings

ParameterDescription
Target Free Fatty Acid Receptor 2 (FFA2)
Mechanism Antagonist reducing neutrophil migration
Phase 1 Safety Well tolerated up to 400 mg/day
Phase 2A Efficacy Did not meet efficacy endpoints in ulcerative colitis
Binding Affinity (K_d) 7.3 ± 0.4 nM for human FFA2
Potential Modulation Effects May act as a positive modulator under specific conditions

Propiedades

IUPAC Name

4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKMQHJHDHPBE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391076-61-1
Record name GLPG-0974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0974
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0974
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.